Pyridoxine impurity 1

Impurity profiling Structural elucidation Regioisomer differentiation

Pyridoxine Impurity 1 is chemically defined as 4,4′-(oxybis(methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol), a symmetric ether-bridged dimer of pyridoxine (vitamin B6) with molecular formula C₁₆H₂₀N₂O₅ and a molecular weight of 320.35 g/mol. Unlike the pharmacopoeia-specified monomeric impurities A and B listed in the European and British Pharmacopoeias, Impurity 1 is a non-pharmacopoeial, process-related or degradation-related substance that arises through photolytic dimerization of pyridoxine under anaerobic conditions.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
Cat. No. B14038003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxine impurity 1
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)COCC2=C(C(=NC=C2CO)C)O)CO
InChIInChI=1S/C16H20N2O5/c1-9-15(21)13(11(5-19)3-17-9)7-23-8-14-12(6-20)4-18-10(2)16(14)22/h3-4,19-22H,5-8H2,1-2H3
InChIKeyHFRKAACTHWVZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxine Impurity 1 Reference Standard: Chemical Identity, Dimer Architecture, and Role in Pyridoxine Quality Control


Pyridoxine Impurity 1 is chemically defined as 4,4′-(oxybis(methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol), a symmetric ether-bridged dimer of pyridoxine (vitamin B6) with molecular formula C₁₆H₂₀N₂O₅ and a molecular weight of 320.35 g/mol . Unlike the pharmacopoeia-specified monomeric impurities A and B listed in the European and British Pharmacopoeias, Impurity 1 is a non-pharmacopoeial, process-related or degradation-related substance that arises through photolytic dimerization of pyridoxine under anaerobic conditions [1]. It is supplied as a high-purity (>95%) reference standard with comprehensive characterization data (¹H NMR, MS, FT-IR, HPLC) to support analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial pyridoxine production [2].

Why Pyridoxine Impurity 1 Cannot Be Substituted by EP Impurity A, Impurity B, or Other In-Class Pyridoxine Related Substances


Pyridoxine-related impurities differ fundamentally in their molecular architecture, formation pathways, and chromatographic behavior, making generic substitution analytically indefensible. The European Pharmacopoeia (EP) specifies only Impurity A (a cyclic ether monomer, MW 151.17) and Impurity B (4-deoxypyridoxine, MW 153.18), with defined acceptance limits of ≤0.15% for Impurity B and ≤0.10% for any unspecified impurity [1]. Pyridoxine Impurity 1, with a molecular weight of 320.35—more than twice that of Impurity A—elutes at a markedly different retention time and possesses distinct UV absorption characteristics due to its bis-pyridine chromophore system [2]. Crucially, Impurity 1 and Impurity 2 share the identical molecular formula (C₁₆H₂₀N₂O₅) but differ in the regiochemistry of their ether bridge (symmetric 4,4′- vs. asymmetric 4,5′-linkage), meaning that only a characterized reference standard of the correct regioisomer can provide unambiguous peak identification in HPLC impurity profiling . Using an incorrect impurity reference standard risks misidentification, inaccurate quantification, and failure of regulatory ANDA submissions.

Quantitative Differentiation Evidence for Pyridoxine Impurity 1: Comparative Data Against EP Impurities A, B, Impurity 2, and the Pyridoxine Dimer


Symmetric 4,4′-Ether Bridge vs. Asymmetric 4,5′-Ether Bridge: Structural Regiochemistry of Pyridoxine Impurity 1 Versus Impurity 2

Pyridoxine Impurity 1 and Pyridoxine Impurity 2 are regioisomeric dimers sharing the identical molecular formula C₁₆H₂₀N₂O₅ (MW 320.35) but differing in the connectivity of the ether bridge linking the two pyridoxine monomer units. Impurity 1 features a symmetric 4,4′-(oxybis(methylene)) architecture where the ether oxygen bridges the 4-hydroxymethyl groups of both pyridine rings, yielding the IUPAC name 4,4′-(oxybis(methylene))bis(5-(hydroxymethyl)-2-methylpyridin-3-ol) [1]. In contrast, Impurity 2 bears an asymmetric 4,5′-linkage: the ether connects the 4-hydroxymethyl of one ring to the 5-hydroxymethyl of the other, with the IUPAC name 4-(((5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol . These regioisomers, while isobaric, are expected to exhibit different chromatographic retention and distinct NMR coupling patterns, requiring separate, authentic reference standards for unambiguous identification in LC-UV and LC-MS impurity methods.

Impurity profiling Structural elucidation Regioisomer differentiation

Molecular Weight Differential: Pyridoxine Impurity 1 (320.35 Da) Versus EP Impurity A (151.17 Da) and Impurity B (153.18 Da)

Pyridoxine Impurity 1 has a molecular weight of 320.35 Da, which is 2.12-fold greater than EP Impurity A (151.17 Da, C₈H₉NO₂) and 2.09-fold greater than EP Impurity B free base (153.18 Da, C₈H₁₁NO₂) [1]. This substantial mass difference has direct consequences for reversed-phase HPLC retention: under the BP/EP official method conditions (C18 column, 0.25 m × 4.6 mm, phosphate buffer pH 3.0 at 210 nm, flow rate 1.0 mL/min), the monomeric impurities A and B elute with relative retention times (RRT) of approximately 1.7 and 1.9, respectively, referenced to pyridoxine at ~12 min [2]. The dimeric Impurity 1, being significantly more hydrophobic, is predicted to exhibit considerably longer retention under these conditions, demanding either extended run times or gradient elution for adequate chromatographic resolution from the API and other impurities.

Chromatographic separation Molecular weight LC-MS detection

Formation Pathway and Stability Relevance: Photolytic Dimerization (Impurity 1) Versus Acid-Catalyzed Cyclization (EP Impurity A)

Pyridoxine Impurity 1 and EP Impurity A originate from mechanistically distinct degradation pathways, making them markers of different stress conditions in stability studies. Impurity A (6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol) is an intramolecular cyclic ether formed via acid-catalyzed dehydration/cyclization of pyridoxine in the presence of sulfuric acid, as demonstrated by its synthesis from pyridoxine hydrochloride with H₂SO₄ and structural confirmation by ¹H NMR, MS, FT-IR, and HPLC [1]. In contrast, Impurity 1 is a dimeric photolysis product: pyridoxine in neutral aqueous solution, when irradiated with UV light (2537 Å) under anaerobic conditions, is converted to its dimer through intermolecular ether bond formation between the 4-hydroxymethyl groups of two pyridoxine molecules [2]. This pathway specificity means that the appearance of Impurity 1 in a stability batch signals photolytic stress, whereas elevated Impurity A indicates acid-catalyzed degradation during synthesis or storage.

Degradation pathway Forced degradation Photostability Stability-indicating methods

Regulatory Classification Gap: Impurity 1 as a Non-Pharmacopoeial Impurity Versus EP-Specified Impurities A and B with Codified Acceptance Limits

Under the current BP/EP Pyridoxine Hydrochloride monograph, only Impurity A and Impurity B are specified known impurities; Impurity B carries a defined acceptance criterion of ≤0.15% (with a peak area correction factor of 1.5), while any unspecified impurity is limited to ≤0.10%, and total impurities must not exceed 0.2%, with a disregard limit of 0.05% [1]. Pyridoxine Impurity 1, not being listed in the EP, BP, or USP monographs, falls under the 'unspecified impurity' category and is subject to the ≤0.10% limit per individual unspecified impurity. However, ICH Q3A guidelines require that any impurity present at ≥0.10% (or ≥0.05% for a daily dose >2 g) must be identified and qualified [2]. This creates a regulatory imperative: analytical methods must be capable of resolving and quantifying Impurity 1 at the 0.05–0.10% threshold, and the impurity must be structurally characterized using an authentic reference standard for toxicological qualification in ANDA/DMF submissions .

Pharmacopoeial compliance Unspecified impurity ANDA submission Impurity qualification

RP-HPLC Method Validation: Quantitative Performance Benchmarks for Pyridoxine Impurity Profiling by QbD Approach

A validated stability-indicating RP-HPLC method for pyridoxine impurity profiling, developed using an Analytical Quality by Design (QbD) framework, has demonstrated key performance metrics that establish the quantitative reliability achievable for Impurity 1 determination. The method achieved a relative standard deviation (RSD) of <2% for precision, recovery rates of 100% to 101.2%, and a linearity correlation coefficient R² = 0.9990 across the validated range [1]. These validation parameters confirm that dimeric impurities such as Impurity 1 can be quantified with high accuracy and precision when proper chromatographic resolution from the API and other related substances is achieved. This QbD-based approach enables robust long-term stability studies where Impurity 1 levels must be trended over shelf life.

Analytical Quality by Design Method validation Impurity quantification Stability-indicating assay

Purity Grade and Reference Standard Availability: Custom-Synthesized Impurity 1 (>95%) Versus Certified Pharmacopoeial Reference Standards for Impurity A and B

Pyridoxine Impurity 1 is available exclusively through custom synthesis (>95% purity) from specialized impurity reference standard suppliers, with a typical lead time on backorder, and is supplied with comprehensive characterization documentation (CoA, HPLC, MS, NMR) suitable for regulatory submissions . In contrast, EP Impurity A is available as an off-the-shelf EP Reference Standard (Sigma-Aldrich PHR1693, 50 mg, CAS 5196-20-3, certified under ISO 17034 and ISO/IEC 17025) with multi-traceability to USP, EP, and BP primary standards . EP Impurity B is similarly available as a Pharmaceutical Secondary Standard CRM (PHR1694, 50 mg, CAS 148-51-6) . The on-demand synthesis model for Impurity 1 necessitates longer procurement planning but offers flexibility in batch size and salt form (free base or dihydrochloride) tailored to specific analytical method requirements.

Reference standard procurement Purity specification ISO 17034 Custom synthesis

High-Value Application Scenarios for Pyridoxine Impurity 1 Reference Standard in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Development for Photostability Studies of Pyridoxine Drug Substance and Finished Products

When developing a stability-indicating RP-HPLC method for pyridoxine hydrochloride in accordance with ICH Q1B (Photostability Testing of New Drug Substances and Products), Pyridoxine Impurity 1 serves as a critical marker for the photolytic degradation pathway. As demonstrated by Yamada et al., pyridoxine undergoes photolytic dimerization to form the ether-bridged dimer under UV light (2537 Å) under anaerobic conditions [1]. Including an authenticated Impurity 1 reference standard in the method development phase enables determination of its relative retention time (RRT), relative response factor (RRF) at 210 nm, and resolution from pyridoxine and EP Impurity A/B peaks. The QbD-based method validation approach by Chavan & Gandhimathi (2023), which achieved RSD <2% and recovery 100–101.2%, provides a framework for incorporating Impurity 1 into a validated stability-indicating method capable of trending this dimer across ICH-mandated photostability exposure levels [2].

ANDA Impurity Qualification and DMF Submission: Identification and Toxicological Assessment of Non-Pharmacopoeial Impurities

For generic drug manufacturers filing an ANDA for pyridoxine hydrochloride-containing formulations, ICH Q3A(R2) requires identification of any impurity present at ≥0.10% (or ≥0.05% for daily doses exceeding 2 g) and qualification of impurities at ≥0.15% [1]. Since Pyridoxine Impurity 1 is not listed in the EP/BP/USP monographs, its presence above the identification threshold necessitates structural characterization using an authentic reference standard with comprehensive analytical documentation (¹H NMR, MS, FT-IR, HPLC, purity by HPLC area normalization) [2]. The symmetric 4,4′-ether bridge architecture of Impurity 1, distinct from the asymmetric Impurity 2 dimer, must be unequivocally established to satisfy structural elucidation requirements in the impurity profile section of the DMF .

Synthetic Route Optimization and Process Control: Monitoring Dimer Formation During Pyridoxine Hydrochloride Manufacturing

The presence of Pyridoxine Impurity 1 in final API is intrinsically linked to the synthetic route employed for pyridoxine production and subsequent storage conditions [1]. The dimer forms via an intermolecular etherification reaction between the 4-hydroxymethyl groups of two pyridoxine molecules, a pathway favored under specific conditions of pH, temperature, and light exposure. By using an Impurity 1 reference standard as a calibration benchmark, process chemists can quantify dimer levels across different synthetic steps and establish critical process parameters (CPPs) that minimize its formation. This is particularly relevant given the BP/EP requirement that total impurities must not exceed 0.2% and any unspecified impurity must remain ≤0.10% [2].

Differentiation of Co-Eluting Dimeric Impurities in LC-MS Impurity Profiling of Pyridoxine Combination Products

In the quality control of pyridoxine-containing antiemetic combination products (e.g., with cyclizine or meclozine), the micellar UPLC method described by Saad et al. (2022) enables separation of pyridoxine from co-formulated actives and their respective impurities using a Hypersil Gold C8 column (50 × 2.1 mm, 1.9 μm) with detection at 230 or 245 nm [1]. However, when both Pyridoxine Impurity 1 and Impurity 2 (isobaric regioisomers, both C₁₆H₂₀N₂O₅, MW 320.35) are present, LC-UV alone may not distinguish between them if they co-elute. Supplementing the UPLC method with LC-MS using an authenticated Impurity 1 standard enables definitive identification by retention time matching and MS/MS fragmentation pattern comparison, ensuring that impurity loads are correctly assigned between the symmetric 4,4′-dimer and the asymmetric 4,5′-dimer for accurate batch release decisions [2].

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